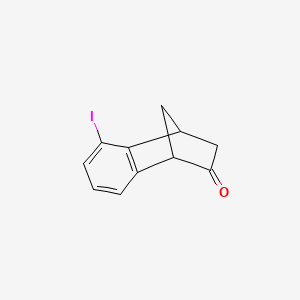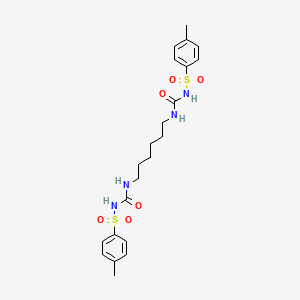
1,1'-Hexamethylenebis(3-(P-toluenesulfonamido)urea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Hexamethylenebis(3-(P-toluenesulfonamido)urea) is a chemical compound with the molecular formula C22H30N4O6S2 and a molecular weight of 510.63 g/mol . This compound is known for its unique structure, which includes two urea groups connected by a hexamethylene chain and substituted with p-toluenesulfonamido groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,1’-Hexamethylenebis(3-(P-toluenesulfonamido)urea) typically involves the reaction of hexamethylene diisocyanate with p-toluenesulfonamide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1,1’-Hexamethylenebis(3-(P-toluenesulfonamido)urea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1,1’-Hexamethylenebis(3-(P-toluenesulfonamido)urea) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1,1’-Hexamethylenebis(3-(P-toluenesulfonamido)urea) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit carbonic anhydrase enzymes, affecting the regulation of pH and ion balance in cells . Additionally, its sulfonamido groups can interact with various biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
1,1’-Hexamethylenebis(3-(P-toluenesulfonamido)urea) can be compared with other similar compounds, such as:
Hexamethylenebis(urea): Lacks the sulfonamido groups, making it less reactive in certain chemical reactions.
P-toluenesulfonamide: Contains only one sulfonamido group and lacks the hexamethylene chain, resulting in different chemical properties and reactivity.
Hexamethylenebis(3-(P-toluenesulfonamido)thiourea):
These comparisons highlight the unique structure and reactivity of 1,1’-Hexamethylenebis(3-(P-toluenesulfonamido)urea), making it a valuable compound for various scientific research applications.
Properties
CAS No. |
100300-10-5 |
|---|---|
Molecular Formula |
C22H30N4O6S2 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-[6-[(4-methylphenyl)sulfonylcarbamoylamino]hexyl]urea |
InChI |
InChI=1S/C22H30N4O6S2/c1-17-7-11-19(12-8-17)33(29,30)25-21(27)23-15-5-3-4-6-16-24-22(28)26-34(31,32)20-13-9-18(2)10-14-20/h7-14H,3-6,15-16H2,1-2H3,(H2,23,25,27)(H2,24,26,28) |
InChI Key |
NPPPLMSXWLQNLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCCCCCNC(=O)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



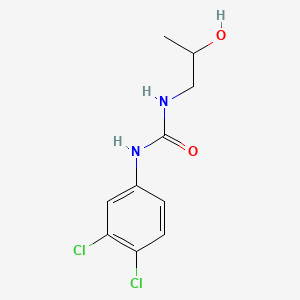


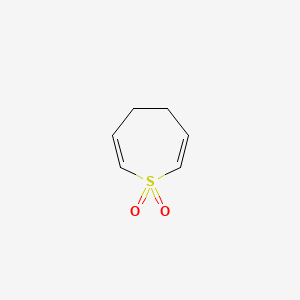
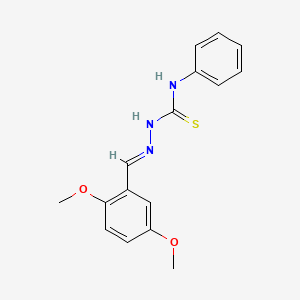
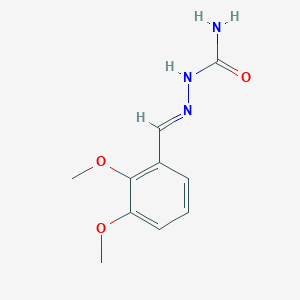

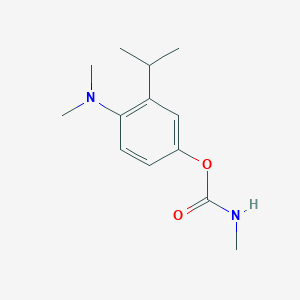
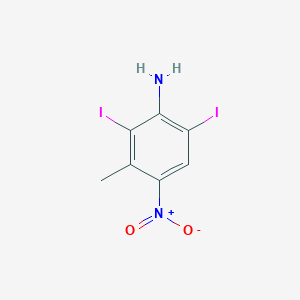
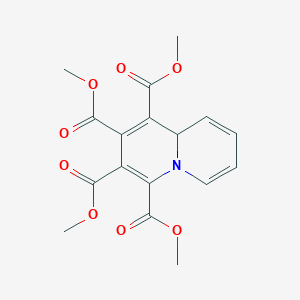
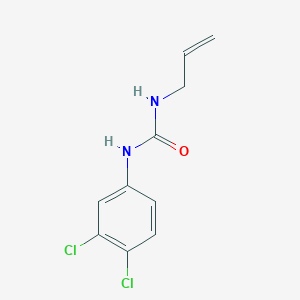
![N-[(E)-9-anthrylmethylidene]-4-bromoaniline](/img/structure/B11952615.png)
